2,5-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide
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Overview
Description
2,5-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the benzene ring, and a propan-2-yl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Nitration: The starting material, 2,5-dimethylbenzene, undergoes nitration to form 2,5-dimethyl-1-nitrobenzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 2,5-dimethyl-1-aminobenzene.
Acylation: The amine group is acylated with 4-(propan-2-yl)benzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Common reagents used in industrial synthesis include nitric acid for nitration, hydrogen gas for reduction, and acyl chlorides for acylation.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,5-dimethylbenzoic acid.
Reduction: 2,5-dimethyl-N-[4-(propan-2-yl)phenyl]amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,5-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of pain and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylbenzamide: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
N-[4-(propan-2-yl)phenyl]benzamide: Lacks the methyl groups on the benzene ring, affecting its reactivity and applications.
Uniqueness
2,5-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of both methyl groups and the propan-2-yl group, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-7-9-16(10-8-15)19-18(20)17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQVSJJUHTWZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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